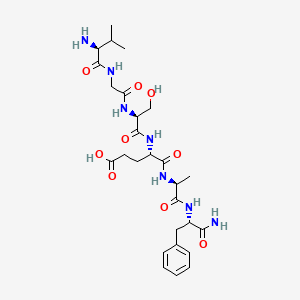
H-Val-Gly-Ser-Glu-Ala-Phe-NH2
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
H-Val-Gly-Ser-Glu-Ala-Phe-NH2 is a useful research compound. Its molecular formula is C27H41N7O9 and its molecular weight is 607.665. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
H-Val-Gly-Ser-Glu-Ala-Phe-NH2 is a synthetic peptide comprised of six amino acids: valine, glycine, serine, glutamic acid, alanine, and phenylalanine. This peptide has garnered attention in various fields of biological research due to its potential therapeutic applications and mechanisms of action. This article delves into the biological activity of this compound, summarizing key findings from diverse studies.
Synthesis and Structural Characteristics
The synthesis of this compound typically employs solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids, ensuring high purity and yield. The activation of amino acids is often achieved using reagents such as dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC), followed by coupling to a resin-bound peptide chain and subsequent deprotection using trifluoroacetic acid (TFA) .
The biological activity of this compound is largely attributed to its interaction with specific receptors and enzymes within biological systems. The peptide can penetrate cell membranes, allowing it to act as a signaling molecule or deliver therapeutic agents. Its interactions may modulate the activity of target proteins, influencing various cellular processes .
Antimicrobial Activity
Research has indicated that this compound exhibits antimicrobial properties. In vitro studies have shown that this peptide can inhibit the growth of certain bacterial strains, making it a candidate for further exploration in antimicrobial drug development .
Neuroprotective Effects
Another area of interest is the neuroprotective potential of this compound. Studies have suggested that the peptide may play a role in protecting neuronal cells from apoptosis and oxidative stress, which are critical factors in neurodegenerative diseases .
Case Studies
Several case studies have highlighted the practical applications of this compound:
- Study on Protein-Protein Interactions : A study utilized this peptide to investigate its role in protein-protein interactions within cellular environments, demonstrating its capability to enhance binding affinities between specific proteins .
- FRET Experiments : Förster Resonance Energy Transfer (FRET) experiments have been conducted using this compound as a donor molecule to study conformational changes in proteins induced by small molecules .
Comparative Biological Activity Data
The following table summarizes the biological activities observed for this compound compared to other peptides:
| Peptide | Antimicrobial Activity | Neuroprotective Effects | Mechanism |
|---|---|---|---|
| This compound | Moderate | Yes | Receptor modulation |
| H-Tyr-Ala-Asp-Ile-Phe | High | No | Hormonal stimulation |
| H-Pro-Val-Ala-Phe | Low | Yes | Antioxidant properties |
特性
IUPAC Name |
(4S)-4-[[(2S)-2-[[2-[[(2S)-2-amino-3-methylbutanoyl]amino]acetyl]amino]-3-hydroxypropanoyl]amino]-5-[[(2S)-1-[[(2S)-1-amino-1-oxo-3-phenylpropan-2-yl]amino]-1-oxopropan-2-yl]amino]-5-oxopentanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H41N7O9/c1-14(2)22(28)27(43)30-12-20(36)32-19(13-35)26(42)33-17(9-10-21(37)38)25(41)31-15(3)24(40)34-18(23(29)39)11-16-7-5-4-6-8-16/h4-8,14-15,17-19,22,35H,9-13,28H2,1-3H3,(H2,29,39)(H,30,43)(H,31,41)(H,32,36)(H,33,42)(H,34,40)(H,37,38)/t15-,17-,18-,19-,22-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FXRSCINLDDDAMW-HKUUKSEGSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(=O)NCC(=O)NC(CO)C(=O)NC(CCC(=O)O)C(=O)NC(C)C(=O)NC(CC1=CC=CC=C1)C(=O)N)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)N)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CO)NC(=O)CNC(=O)[C@H](C(C)C)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H41N7O9 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
607.7 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














